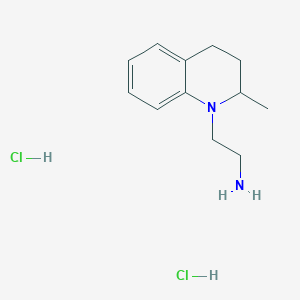

2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;;/h2-5,10H,6-9,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYIZLQEUUQXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tetrahydroquinoline derivatives have been associated with the inhibition of cdk5/p25 complex, which is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein.

Mode of Action

It can be inferred from related compounds that it may interact with its targets to cause changes at the molecular level.

Biochemical Pathways

Related compounds have been shown to affect the cdk5/p25 complex, leading to hyperphosphorylation of tau.

Biological Activity

2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride (CAS No. 1171030-52-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including case studies and research findings.

- Molecular Formula : C12H20Cl2N2

- Molecular Weight : 263.21 g/mol

- CAS Number : 1171030-52-6

Biological Activity Overview

The biological activity of this compound has been linked to various mechanisms, primarily focusing on its anticancer properties and neuropharmacological effects. The following sections detail specific findings related to its activity.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit selective cytotoxicity against various cancer cell lines. A study evaluating several 2-methyl-tetrahydroquinoline derivatives found that compounds demonstrated significant anticancer properties against HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer) cell lines.

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 2-Methyl-Tetrahydroquinoline Derivative A | HeLa | 8.3 | 36.21 |

| 2-Methyl-Tetrahydroquinoline Derivative B | PC3 | 13.15 | 113.08 |

| 2-Methyl-Tetrahydroquinoline Derivative C | MCF-7 | 31.37 | - |

| 2-Methyl-Tetrahydroquinoline Derivative D | SKBR-3 | 34.34 | - |

These findings suggest that certain derivatives of the compound possess promising anticancer activity with a favorable selectivity index compared to traditional chemotherapeutics like doxorubicin .

Neuropharmacological Effects

Tetrahydroquinolines have also been studied for their neuropharmacological effects. They are believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders. The structural characteristics of tetrahydroquinolines allow them to modulate dopamine receptors, which are crucial in conditions such as Parkinson's disease and schizophrenia .

Case Studies

Case Study 1: In Vitro Cytotoxicity

In a controlled study, various tetrahydroquinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds exhibited low unspecific cytotoxicity while maintaining high selectivity for cancer cells over normal fibroblasts .

Case Study 2: Mechanism of Action

Another study investigated the mechanism by which tetrahydroquinolines exert their effects on cancer cells. It was found that these compounds could induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell death in malignant cells while sparing normal cells .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications. The tetrahydroquinoline structure is known for its biological activity, particularly as a scaffold in drug design.

Potential Therapeutic Uses :

- Antidepressant Activity : Research indicates that derivatives of tetrahydroquinoline can exhibit antidepressant effects. The structural similarity of this compound to known antidepressants suggests it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Proteomics Research

The compound is utilized in proteomics to study protein interactions and modifications. It serves as a tool for investigating the dynamics of protein function and the effects of small molecules on cellular processes.

Applications in Proteomics :

- Targeted Protein Degradation : The compound has been identified as a potential ligand for targeted protein degradation strategies, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This approach allows for the selective degradation of specific proteins within cells, offering a novel strategy for therapeutic intervention .

Case Study 1: Antidepressant Effects

In a study examining the antidepressant properties of tetrahydroquinoline derivatives, researchers found that compounds similar to 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride exhibited significant activity in animal models. This study highlighted the potential of such compounds in developing new antidepressants .

Case Study 2: PROTAC Development

A recent publication discussed the use of small molecules like this compound in developing PROTACs. The findings suggested that this compound could effectively engage E3 ligases to promote targeted degradation of specific proteins involved in cancer progression .

Comparison with Similar Compounds

Table 1: Comparative Data of Tetrahydroquinoline Derivatives

*Calculated based on the formula C₁₂H₁₈Cl₂N₂ (12 carbons from quinoline + methyl + ethanamine).

Key Observations:

- Substituent Position: The target compound’s ethanamine group at the 1-yl position (vs. 8-yl in ) may alter steric interactions in biological systems.

- Backbone Differences: The isoquinoline derivative () exhibits a fused benzene-pyridine ring system, which may confer distinct electronic properties and receptor selectivity compared to tetrahydroquinoline-based compounds.

Preparation Methods

Pictet–Spengler Condensation

- The Pictet–Spengler reaction is a classical and widely employed method for synthesizing tetrahydroquinoline and related heterocycles.

- This method involves the cyclization of β-arylethylamines with aldehydes or ketones under acidic conditions, often catalyzed by Lewis acids such as BF3·OEt2.

- For example, intermediates derived from 2-(3,4-dimethoxyphenyl)-ethylamine undergo cyclization to form tetrahydroisoquinoline derivatives, which can be further functionalized to reach the target compound analogs.

Bischler–Napieralski Cyclization

- This approach involves cyclodehydration of β-phenylethylamides to dihydroisoquinolines, which are then reduced to tetrahydroquinolines.

- The reaction typically uses phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O_5) as dehydrating agents.

- Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the tetrahydroquinoline core.

- This method has been successfully applied to synthesize N-substituted tetrahydroquinolines, including those with ethanamine side chains.

Multi-Component Reactions (MCR)

- Recent advances include multi-component reactions combining aldehydes, amines, and other reagents in a one-pot fashion to assemble the tetrahydroquinoline scaffold.

- These methods often proceed via sequential Knoevenagel condensation, Michael addition, and cyclization steps, offering efficient routes with good yields.

Specific Preparation Methods for 2-(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine Dihydrochloride

While direct literature on this exact compound is limited, the following preparation protocols and experimental data from closely related tetrahydroquinoline derivatives provide a foundation for its synthesis.

Synthesis via N-Alkylation of Tetrahydroquinoline

- Starting from 1,2,3,4-tetrahydroquinoline, N-alkylation with a suitable 2-bromoethylamine derivative can introduce the ethanamine side chain.

- The methyl substitution at the 2-position of the tetrahydroquinoline ring can be introduced either before cyclization or via selective functionalization post-cyclization.

Reaction Conditions and Yields (Example Data)

Purification and Salt Formation

- The free base amine is typically converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or water.

- This step enhances the compound's stability and facilitates isolation as a crystalline solid.

Detailed Experimental Example (Adapted from Related Procedures)

| Step | Procedure | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of N-substituted tetrahydroquinoline intermediate | React 1,2,3,4-tetrahydroquinoline with 2-bromoethylamine in THF with sodium hydrogencarbonate at 20 °C overnight | Formation of N-(2-aminoethyl)tetrahydroquinoline intermediate |

| 2 | Methylation at 2-position (if not pre-installed) | Use methylating agent (e.g., methyl iodide) under basic conditions or via selective catalytic hydrogenation | Introduction of 2-methyl substituent |

| 3 | Conversion to dihydrochloride salt | Treat free base with 2 equivalents of HCl in ethanol, stir at room temperature | Crystalline dihydrochloride salt of target compound |

Comparative Table of Key Synthetic Approaches

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pictet–Spengler Condensation | β-arylethylamine, aldehydes, BF3·OEt2 | Acidic, room to elevated temp | Direct cyclization, good stereocontrol | May require protection/deprotection steps |

| Bischler–Napieralski Cyclization | β-phenylethylamide, POCl3, NaBH4 | 90 °C cyclization, RT reduction | High yield, well-established | Requires amide intermediate preparation |

| N-Alkylation of tetrahydroquinoline | 2-bromoethylamine, base (NaHCO_3) | Room temp, THF solvent | Straightforward, mild conditions | Possible side reactions, over-alkylation risk |

| Multi-Component Reactions | Aldehydes, amines, malononitrile derivatives | One-pot, various catalysts | Efficient, rapid assembly | Limited substrate scope |

Research Findings and Notes

- The sodium hydrogencarbonate-mediated N-alkylation in THF/water at 20 °C provides a mild and efficient method to functionalize tetrahydroquinoline derivatives with ethanamine side chains, yielding up to 81% isolated product.

- Bischler–Napieralski cyclization followed by reduction is a robust approach to form the tetrahydroquinoline core with high regioselectivity and yield, suitable for further functionalization to introduce methyl groups or amine substituents.

- Catalytic hydrogenation and reduction steps are critical for converting dihydroisoquinoline intermediates to the desired tetrahydroquinoline scaffold, often employing sodium borohydride or nickel catalysts under controlled temperatures.

- Salt formation with hydrochloric acid stabilizes the free base and facilitates isolation and storage, which is essential for pharmaceutical-grade material.

Q & A

Q. What are the recommended synthetic routes for 2-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-amine dihydrochloride, and how can reaction yields be optimized?

A common method involves the alkylation or reductive amination of tetrahydroquinoline derivatives with ethylamine precursors. For example, reacting 2-methyl-1,2,3,4-tetrahydroquinoline with bromoethylamine under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere) followed by hydrochloride salt formation. Catalysts like palladium or nickel can enhance yield, while monitoring reaction parameters (temperature, pH) ensures reproducibility . Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Q. What crystallographic tools are suitable for resolving the compound’s molecular structure?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Mercury CSD 2.0 facilitates visualization of crystal packing and intermolecular interactions, while the Cambridge Structural Database (CSD) provides reference data for structural validation . Key steps include:

Q. What safety protocols are critical when handling this compound?

- Use PPE: gloves, lab coat, and goggles to avoid skin/eye contact .

- Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks .

- Dispose of waste via certified hazardous waste handlers to prevent environmental contamination .

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to receptors like acetylcholinesterase. Steps include:

Q. How do structural modifications influence its anticholinesterase activity?

Comparative studies with analogs (e.g., 4-arylidenimidazol-5(4H)-ones) reveal that substituents on the tetrahydroquinoline ring modulate activity. For example:

| Modification | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| 2-Methyl group | 12 µM | 28 µM |

| 6,7-Dimethoxy | 8 µM | 35 µM |

| Methoxy groups enhance AChE inhibition but reduce selectivity over BChE . |

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardize synthesis protocols (e.g., HPLC purity >98%, validated by LC-MS).

- Use internal controls (e.g., donepezil for cholinesterase assays) .

- Replicate experiments across multiple cell lines (e.g., SH-SY5Y vs. PC12) to assess consistency.

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

Synthesize derivatives with varied substituents (e.g., halogens, methyl groups).

Test inhibitory activity against AChE/BChE using Ellman’s assay .

Correlate electronic (Hammett constants) and steric parameters (Taft indices) with IC50 values.

Q. What analytical techniques confirm salt formation (dihydrochloride)?

- Elemental analysis (C, H, N, Cl content).

- FT-IR: NH stretches (~2500 cm⁻¹ for amine HCl salts).

- X-ray crystallography: Cl⁻ counterion positions in the lattice .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.